molecular formula C19H18F6N2O5 B15060875 Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate

Cat. No.: B15060875
M. Wt: 468.3 g/mol
InChI Key: PIKDKNCRWYQWSD-UHFFFAOYSA-N
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Description

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate is a chemical compound characterized by the presence of trifluoromethoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate typically involves the reaction of 4-(trifluoromethoxy)aniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonate linkage. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures depending on the specific reaction. Major products formed from these reactions include amines, oxides, and substituted derivatives.

Scientific Research Applications

Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets due to the presence of the trifluoromethoxy group.

    Industry: The compound is used in the development of new materials with enhanced properties such as increased stability and lipophilicity.

Mechanism of Action

The mechanism by which Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s ability to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar compounds to Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate include:

    4-(Trifluoromethoxy)aniline: A precursor in the synthesis of the compound, used in various organic reactions.

    Trifluoromethoxybenzene: A simpler compound with similar trifluoromethoxy functionality, used in organic synthesis.

    Bis(4-trifluoromethoxyphenyl)methane: A related compound with two trifluoromethoxyphenyl groups, used in materials science

Properties

Molecular Formula

C19H18F6N2O5

Molecular Weight

468.3 g/mol

IUPAC Name

bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate

InChI

InChI=1S/C19H18F6N2O5/c1-16(26,11-3-7-13(8-4-11)29-18(20,21)22)31-15(28)32-17(2,27)12-5-9-14(10-6-12)30-19(23,24)25/h3-10H,26-27H2,1-2H3

InChI Key

PIKDKNCRWYQWSD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)(N)OC(=O)OC(C)(C2=CC=C(C=C2)OC(F)(F)F)N

Origin of Product

United States

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